molecular formula C14H20N4 B8749865 8-(4,4-Dimethylcyclohexyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

8-(4,4-Dimethylcyclohexyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B8749865
M. Wt: 244.34 g/mol
InChI Key: IGYJHEMUUFBMGZ-UHFFFAOYSA-N
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Patent
US08703763B2

Procedure details

To a solution 8-(4,4-dimethyl-cyclohex-1-enyl)-[1,2,4]triazolo[1,5-a]pyridine-2-yl-amine (30 mg, 0.124 mmol) in methanol (4 mL) was added 10% Pd/C (30 mg), and the reaction mixture was allowed to stir under hydrogen balloon atmosphere at 25° C. for 2 hours. The reaction mixture was filtered through a bed of celite, and the filtrate was evaporated off in vacuo to get the title compound (30 mg, 99%) as a white solid which was used in next step without further purification. MS ISP (m/e): 245.0 (100) [(M+H)+].
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[CH2:7][CH2:6][C:5]([C:8]2[C:9]3[N:10]([N:14]=[C:15]([NH2:17])[N:16]=3)[CH:11]=[CH:12][CH:13]=2)=[CH:4][CH2:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:18])[CH2:3][CH2:4][CH:5]([C:8]2[C:9]3[N:10]([N:14]=[C:15]([NH2:17])[N:16]=3)[CH:11]=[CH:12][CH:13]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
CC1(CC=C(CC1)C=1C=2N(C=CC1)N=C(N2)N)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir under hydrogen balloon atmosphere at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated off in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CCC(CC1)C=1C=2N(C=CC1)N=C(N2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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